Ethyl 2-amino-5-(morpholin-4-yl)benzoate

Description

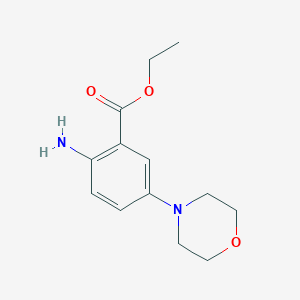

Ethyl 2-amino-5-(morpholin-4-yl)benzoate is a benzoate ester derivative featuring an amino group at the 2-position and a morpholine moiety at the 5-position of the aromatic ring.

Properties

IUPAC Name |

ethyl 2-amino-5-morpholin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-18-13(16)11-9-10(3-4-12(11)14)15-5-7-17-8-6-15/h3-4,9H,2,5-8,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPJEHDBRATABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-(morpholin-4-yl)benzoate typically involves the reaction of 2-amino-5-bromobenzoic acid with morpholine under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Ethyl 2-amino-5-(morpholin-4-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Substituents

a. Methyl 2-amino-5-(azetidin-1-yl)benzoate

- Structure : Replaces the morpholine group with a smaller azetidine (4-membered ring) at the 5-position.

- Synthesis: Prepared via Ullmann coupling of methyl 2-amino-5-bromobenzoate with azetidine, using copper iodide and L-proline as a ligand .

- Key Differences: Ring Size: Azetidine’s smaller ring may reduce steric hindrance but decrease solubility compared to morpholine.

b. Ethyl 4-aminobenzoate

- Structure: Lacks the morpholine group, featuring only an amino group at the 4-position.

- Applications: Used as a precursor in organometallic synthesis (e.g., mercury and selenium derivatives) .

- Key Differences: Substituent Position: The 4-amino group vs. 2-amino-5-morpholino arrangement alters electronic effects on the ester group. Biological Relevance: The absence of morpholine limits its utility in modulating solubility or receptor interactions.

Alkyl Benzoate Esters

Simple esters like methyl benzoate and ethyl hexanoate are widely studied for their flavor-enhancing properties in food science . While these lack amino or morpholine groups, they highlight the role of ester moieties in volatility and aroma.

- Toxicity Comparison: Ethyl benzoate: Low dermal irritation but moderate phototoxicity .

Morpholine-Containing Derivatives

In quinoline-based compounds (e.g., 2-(morpholin-4-yl)ethyl-substituted quinolines), the morpholine group improved binding affinity to cannabinoid receptors compared to alkyl chains . This suggests that in Ethyl 2-amino-5-(morpholin-4-yl)benzoate, the morpholine moiety may similarly enhance target engagement in therapeutic contexts.

Data Tables

Research Findings and Gaps

- Synthesis : Morpholine-containing benzoates are typically synthesized via cross-coupling reactions, but optimization is needed to improve yields .

- Comparative studies with azetidine analogs suggest ring size and electronic effects are critical .

- Safety : Alkyl benzoates with simple structures exhibit low toxicity, but complex derivatives require rigorous evaluation .

Biological Activity

Ethyl 2-amino-5-(morpholin-4-yl)benzoate is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring and an amino group attached to a benzoate structure. Its molecular formula is CHNO, with a molecular weight of approximately 270.32 g/mol. The presence of the morpholine moiety is significant for its biological interactions, enhancing solubility and binding affinity to various biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : It has shown potential against various bacterial strains, indicating its role as a possible antibacterial agent.

- Antitumor Effects : The compound has been investigated for its ability to inhibit tumor cell proliferation, particularly through the modulation of apoptosis-related pathways.

- Immunomodulatory Properties : Research indicates that it may influence immune cell activities, potentially serving as an immunotherapeutic agent.

Antimicrobial Activity

A study conducted on several derivatives of benzoate esters, including this compound, revealed promising antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values were determined against common bacterial pathogens, demonstrating effective inhibition at concentrations as low as 12.5 µg/mL in some cases.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Antitumor Activity

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against breast cancer cell lines (MCF7), indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

Case Studies and Research Findings

- Study on Antimicrobial Properties : A research investigation published in Bioorganic & Medicinal Chemistry reported that derivatives similar to this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the morpholine moiety in enhancing antibacterial efficacy .

- Antitumor Mechanisms : Another study explored the antitumor effects of this compound on human cancer cell lines. Results indicated that this compound could induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

- Immunomodulatory Effects : Research published in Molecules assessed the immunomodulatory effects of similar compounds. It was found that these compounds could modulate cytokine production in immune cells, indicating their potential utility in treating autoimmune diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.